molecular formula C17H16N4O2S B5823065 3-benzyl-4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole

3-benzyl-4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole

Cat. No. B5823065
M. Wt: 340.4 g/mol
InChI Key: LADQTYUPEINOCO-UHFFFAOYSA-N
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Description

3-benzyl-4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole is a chemical compound that belongs to the class of triazole derivatives. This compound has attracted the attention of researchers due to its potential applications in the field of medicinal chemistry. The aim of

Mechanism of Action

The mechanism of action of 3-benzyl-4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole is not fully understood. However, it has been suggested that this compound exerts its biological activity through the inhibition of certain enzymes, such as acetylcholinesterase and xanthine oxidase. In addition, it has been proposed that this compound may interact with DNA and inhibit its replication, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects
3-benzyl-4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole has been shown to exhibit several biochemical and physiological effects. For example, it has been reported to possess antitumor activity by inhibiting the growth of cancer cells. It has also been shown to possess antifungal activity against several fungal strains. In addition, this compound has been reported to possess antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-benzyl-4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole in lab experiments is its potent inhibitory activity against several enzymes, which makes it a promising candidate for the development of enzyme inhibitors. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and testing.

Future Directions

There are several future directions for the research on 3-benzyl-4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole. One possible direction is the development of more efficient synthesis methods for this compound. Another direction is the investigation of its potential applications in the development of new drugs for the treatment of cancer, fungal infections, and viral infections. Furthermore, the elucidation of its mechanism of action and its interaction with DNA could provide valuable insights into its biological activity and potential therapeutic applications.

Synthesis Methods

The synthesis of 3-benzyl-4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole can be achieved through several methods, including the reaction of 4-methyl-3-nitrobenzyl chloride with sodium azide, followed by the reaction of the resulting compound with benzyl mercaptan. Another method involves the reaction of 3-benzyl-4-methyl-1,2,4-triazole-5-thiol with 4-nitrobenzyl chloride in the presence of a base.

Scientific Research Applications

3-benzyl-4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit antitumor, antifungal, and antiviral activities. In addition, this compound has been shown to possess potent inhibitory activity against several enzymes, including acetylcholinesterase, α-glucosidase, and xanthine oxidase.

properties

IUPAC Name

3-benzyl-4-methyl-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c1-20-16(11-13-5-3-2-4-6-13)18-19-17(20)24-12-14-7-9-15(10-8-14)21(22)23/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LADQTYUPEINOCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC=C(C=C2)[N+](=O)[O-])CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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